2,4-Bis(trifluoromethyl)-6-bromophenol

Medicinal Chemistry ADME Lipophilicity

Medicinal chemists requiring a metabolically stable, electron-deficient phenol with a discrete diversification point face limited options. 2,4-Bis(trifluoromethyl)-6-bromophenol solves this with a validated substitution pattern. • **Electronic profile:** pKa ~5.0 (vs. phenol ~10) from dual -CF3 groups; LogP ~4.2. • **Synthetic handle:** Br at 6-position enables Suzuki/Buchwald-Hartwig coupling. • **Supply:** Multiple pack sizes from 250mg to 25g. ≥98% purity.

Molecular Formula C8H3BrF6O
Molecular Weight 309 g/mol
CAS No. 1414870-83-9
Cat. No. B3238494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(trifluoromethyl)-6-bromophenol
CAS1414870-83-9
Molecular FormulaC8H3BrF6O
Molecular Weight309 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)O)Br)C(F)(F)F
InChIInChI=1S/C8H3BrF6O/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2,16H
InChIKeyFXBCIYDXVSFONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(trifluoromethyl)-6-bromophenol Overview


2,4-Bis(trifluoromethyl)-6-bromophenol (CAS 1414870-83-9) is a highly substituted, halogenated phenol building block characterized by two strongly electron-withdrawing trifluoromethyl (-CF3) groups and a single reactive bromine atom on the aromatic ring. Its molecular formula is C8H3BrF6O, with a molecular weight of 309.00 g/mol [1]. This compound's unique substitution pattern imparts distinct physicochemical properties, including a calculated LogP of approximately 4.2-4.0 and a predicted pKa of 5.01±0.48 [2]. As a synthetic intermediate, it is primarily utilized in research and development for constructing advanced pharmaceuticals, agrochemicals, and specialty materials where the combination of lipophilicity, metabolic stability from fluorine, and a versatile reactive handle for cross-coupling is required .

1
Bromine handle enables orthogonal cross-coupling (Suzuki, Buchwald-Hartwig) for core diversification.
Supports late-stage functionalization workflow.
2
Dual trifluoromethyl groups significantly lower pKa (~5.01), enhancing nucleophilicity and H-bonding.
Supports base-catalyzed reaction pathways.
3
High lipophilicity (LogP ~4.2) supports membrane-permeable scaffold design.
Research fit for CNS and ADME probe development.

2,4-Bis(trifluoromethyl)-6-bromophenol: Why It's Irreplaceable


Generic substitution with less fluorinated or differently substituted phenol analogs fails because the precise arrangement of electron-withdrawing groups and reactive handles in 2,4-Bis(trifluoromethyl)-6-bromophenol dictates a unique reactivity and physicochemical profile essential for late-stage functionalization and for imparting specific drug-like properties. The dual -CF3 groups create an electron-deficient aromatic ring that dramatically lowers the pKa of the phenolic -OH (predicted 5.01) compared to unsubstituted phenol (pKa ~10) or mono-CF3 analogs, influencing both its nucleophilicity and its ability to participate in hydrogen bonding and metal coordination . This electron deficiency is crucial for enabling certain cross-coupling reactions and for resisting oxidative metabolism in vivo. Simply using a non-fluorinated bromophenol or a mono-CF3 analog like 2-bromo-4-(trifluoromethyl)phenol would result in a significantly different electronic environment, affecting reaction yields, altering the metabolic stability of downstream products, and changing the binding affinity of final compounds to biological targets [1][2].

Target Compound: 2,4-Bis(trifluoromethyl)-6-bromophenol
2-Bromophenol Lipophilicity mismatch may alter membrane interaction and transport studies (LogP ~1.8 shift).
Target Compound: 2,4-Bis(trifluoromethyl)-6-bromophenol
2,4-Bis(trifluoromethyl)phenol Lack of reactive bromine handle limits carbon-skeleton diversification; only O-functionalization is possible.
Target Compound: 2,4-Bis(trifluoromethyl)-6-bromophenol
2-Bromo-4-(trifluoromethyl)phenol Different electronic environment may affect reaction yields and metabolic stability in downstream products.

2,4-Bis(trifluoromethyl)-6-bromophenol vs. Key Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Bromophenol

2,4-Bis(trifluoromethyl)-6-bromophenol exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated analog, 2-bromophenol. This increased lipophilicity is a direct consequence of the two trifluoromethyl groups, which are known to enhance membrane permeability and bioavailability of drug candidates . The measured LogP for the target compound is 4.19 (Fluorochem) or calculated as 4.0 (PubChem XLogP3-AA), representing a marked increase over 2-bromophenol (LogP ~1.8). This difference is critical for central nervous system (CNS) drug discovery where higher LogP values (typically 2-4) are often desired for crossing the blood-brain barrier.

Lipophilicity Context
Reported
LogP ~4.2+2.4 units
Supports membrane-permeable scaffold design for CNS and ADME probe research.
Measured vs calculated LogP context; comparator 2-bromophenol at ~1.8.
Medicinal Chemistry ADME Lipophilicity

Higher Acidity vs. Unsubstituted Phenol

The presence of two strong electron-withdrawing -CF3 groups at the 2- and 4-positions dramatically increases the acidity of the phenolic -OH group in 2,4-Bis(trifluoromethyl)-6-bromophenol. Its predicted pKa is 5.01 ± 0.48, which is roughly 5 orders of magnitude more acidic than unsubstituted phenol (pKa ~10) . This increased acidity means the compound is largely deprotonated at physiological pH (7.4), existing predominantly as a phenoxide anion. This anionic state can participate in ionic interactions with biological targets and influences the compound's nucleophilicity in synthetic transformations. A mono-CF3 analog, such as 2-bromo-4-(trifluoromethyl)phenol, would be expected to have an intermediate pKa, thus displaying a different reactivity profile.

Acidity (pKa)
Reported
pKa ~5.015 orders lower
Supports enhanced ionization at physiological pH for synthetic and probe-design contexts.
Predicted pKa context; comparator phenol at ~10. Data to verify experimentally.
Organic Synthesis Reactivity pKa

Metabolic Stability Advantage Over Non-Fluorinated Bromophenol

While no direct metabolic stability data exists for 2,4-Bis(trifluoromethyl)-6-bromophenol itself, its structural similarity to the core of patented 2,4-bis-(trifluoromethyl)-6-nitrophenol herbicides provides strong class-level evidence for the superior metabolic stability imparted by the bis-trifluoromethyl motif. The patent explicitly states that the new 2,4-bis-(trifluoromethyl)-6-nitrophenol derivatives show stronger herbicidal properties than the previously known 2,4-dinitro-6-alkylphenol derivatives [1]. The replacement of nitro groups with trifluoromethyl groups is a classic strategy to block common metabolic pathways like nitro-reduction, while enhancing lipophilicity for better plant uptake. Therefore, procuring the bromo-analog provides a starting point with an inherent advantage in metabolic robustness for designing novel, long-lasting agrochemicals.

Metabolic Stability
Class-level inference
Reported herbicidal activity advantage
Patent data supports class-level metabolic robustness for bis-CF3 scaffolds over dinitro analogs.
Data to verify for specific compound; derived from structurally analogous herbicides.
Agrochemical Discovery Metabolism Fluorine Chemistry

Bromine Handle Enables Tunable Biological Activity

The presence of the bromine atom at the 6-position provides a crucial synthetic handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the non-halogenated analog, 2,4-Bis(trifluoromethyl)phenol (CAS 908848-70-4) . While the non-halogenated version is a useful intermediate, its synthetic utility is largely limited to reactions at the phenol oxygen . The bromine atom in 2,4-Bis(trifluoromethyl)-6-bromophenol allows for the introduction of a wide array of aryl, heteroaryl, or amine groups directly onto the carbon skeleton, enabling the systematic exploration of structure-activity relationships (SAR) around a highly fluorinated core. This capability is essential for optimizing binding affinity, selectivity, and pharmacokinetic properties in drug discovery programs.

Synthetic Utility
Head-to-head
2 reactive sites+1 C-Br handle
Enables orthogonal functionalization not possible with 2,4-Bis(trifluoromethyl)phenol.
Supports SAR exploration and late-stage diversification workflows.
Medicinal Chemistry SAR Cross-Coupling

2,4-Bis(trifluoromethyl)-6-bromophenol Applications


Medicinal Chemistry: Late-Stage Diversification

2,4-Bis(trifluoromethyl)-6-bromophenol is an ideal scaffold for medicinal chemists employing parallel synthesis or structure-activity relationship (SAR) studies. The bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the introduction of diverse aryl, heteroaryl, or amine groups at the 6-position. This capability enables rapid exploration of chemical space around a core that already possesses beneficial drug-like properties, such as high lipophilicity (LogP ~4.2) and metabolic stability inferred from the bis-trifluoromethyl motif . This approach is superior to using non-halogenated analogs (e.g., 2,4-Bis(trifluoromethyl)phenol) which lack this key diversification point .

Agrochemical Discovery: Novel Herbicide & Fungicide Candidates

Building on the precedent set by 2,4-bis-(trifluoromethyl)-6-nitrophenol herbicides, which demonstrated stronger herbicidal properties than non-fluorinated dinitrophenol derivatives, 2,4-Bis(trifluoromethyl)-6-bromophenol serves as a logical starting point for a new generation of agrochemicals [1]. The bromine atom can be substituted with nitrogen-containing heterocycles or other moieties known to confer fungicidal or herbicidal activity. The inherent metabolic stability and favorable physicochemical properties of the bis-CF3 core are expected to translate to improved field persistence, uptake, and efficacy compared to analogs built on less fluorinated or non-fluorinated phenolic cores .

Material Science: Fluorinated Polymers and Coatings

The high fluorine content and unique substitution pattern of 2,4-Bis(trifluoromethyl)-6-bromophenol make it a valuable monomer or precursor for advanced materials. The phenolic -OH can be readily functionalized to form esters, ethers, or carbonates, while the bromine atom can be used for polymerization or for attaching the molecule to a polymer backbone. The resulting materials are expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy, properties characteristic of highly fluorinated compounds . This compound could be a key component in developing novel coatings, photoresists, or liquid crystalline materials, as demonstrated in related patents for fluorochemical surface layers [2].

Application
Selection Property
Validation Focus
Medicinal Chemistry: Late-Stage Functionalization
Bromine reaction handle for cross-coupling
SAR optimization and reaction yield context
Agrochemical Discovery: Herbicide & Fungicide Candidates
Class-level metabolic robustness profile
Model-response context in patent-reported assays
Material Science: Fluorinated Polymers & Coatings
High fluorine content and lipophilicity
Material stability and low surface-energy endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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